4-羟苯基马拉维罗
描述
4-Hydroxyphenyl Maraviroc is a metabolite of Maraviroc . It has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 . Maraviroc is used in combination with other medicines in the treatment of the infection caused by the human immunodeficiency virus (HIV) .
Physical And Chemical Properties Analysis
4-Hydroxyphenyl Maraviroc has a molecular weight of 529.66 . Maraviroc, the parent compound, is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 .科学研究应用
药代动力学和阴道给药的疗效:一项研究调查了恒河猴阴道给药后马拉维罗的药代动力学,并将其与艾滋病毒攻击模型中的疗效相关联。阴道液和组织中的马拉维罗浓度与对阴道 SHIV 攻击的保护密切相关,表明其作为预防艾滋病毒的微杀菌凝胶的潜力 (Malcolm 等人,2013)。
广谱抗艾滋病毒活性:马拉维罗对广泛的 CCR5 趋向性 HIV-1 病毒表现出有效的抗病毒活性,包括原代分离株和对现有药物类别耐药的病毒。它通过阻止病毒包膜与 CCR5 受体的结合来阻止病毒进入 (Dorr 等人,2005)。
对免疫激活和炎症的影响:艾滋病毒-1 感染患者的马拉维罗治疗导致免疫激活和炎症标志物减少。这与 CD4+ T 细胞计数上升相关,表明其益处超出了抗病毒活性 (Funderburg 等人,2010)。
遗传多态性对疗效的影响:评估了 CYP3A5 基因型对马拉维罗药代动力学和疗效的影响,表明虽然 CYP3A5 有助于马拉维罗的代谢,但其遗传变异不会显着影响艾滋病毒-1 治疗中的临床反应 (Vourvahis 等人,2018)。
在先前治疗过的 R5 HIV-1 感染中的有效性:马拉维罗加优化的背景疗法显示在先前治疗过的 R5 HIV-1 感染患者的不同亚组中均有益处,包括基线 CD4 计数低或病毒载量高的患者 (Fätkenheuer 等人,2008)。
抑制 D/M HIV-1 感染中的双重 R5 病毒:马拉维罗成功抑制了在具有双重/混合感染的 HIV-1 患者中具有 CCR5 共受体偏好的双重趋向性病毒,证明了其对这种复杂病毒群体的有效性 (Symons 等人,2011)。
非 R5 HIV-1 感染的探索性研究:一项针对具有晚期非 R5 HIV-1 感染的治疗经验丰富的患者的研究表明,与安慰剂相比,马拉维罗既没有优效性也没有非劣效性,这突出了针对适当病毒嗜性的重要性 (Saag 等人,2009)。
安全和危害
The safety data sheet for Maraviroc suggests avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
Maraviroc, the parent compound of 4-Hydroxyphenyl Maraviroc, is the first of a new class of oral HIV medicines in more than 10 years . It has been shown to be safe and effective in treatment-experienced and treatment-naive patients with CCR5-tropic HIV-1 . The approval of Maraviroc for treatment-experienced patients is a significant breakthrough, and its development continues in a spectrum of other patients living with HIV/AIDS .
属性
IUPAC Name |
4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOMXCBURQJRQH-WCINTBDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675954 | |
Record name | 4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}propyl]cyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenyl Maraviroc | |
CAS RN |
856708-54-8 | |
Record name | 4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}propyl]cyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。